molecular formula C13H9F2NO B15067069 1-(Difluoromethoxy)naphthalene-6-acetonitrile

1-(Difluoromethoxy)naphthalene-6-acetonitrile

Cat. No.: B15067069
M. Wt: 233.21 g/mol
InChI Key: JGNCUHRGWGKBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)naphthalene-6-acetonitrile is a naphthalene derivative featuring a difluoromethoxy (-OCF2H) group at the 1-position and an acetonitrile (-CH2CN) substituent at the 6-position. The compound’s combination of fluorine and nitrile groups suggests unique electronic and steric characteristics, which may influence its reactivity, solubility, and biological activity. Current literature, however, lacks detailed synthesis protocols or specific toxicological profiles for this compound .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[5-(difluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2

InChI Key

JGNCUHRGWGKBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the difluoromethoxy and acetonitrile groups.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Introduction of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a nitrile compound under appropriate conditions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-6-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-6-acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-acetonitrile involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The acetonitrile group can also play a role in the compound’s overall chemical behavior and interactions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Naphthalene Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa (Predicted)
1-(Difluoromethoxy)naphthalene-6-acetonitrile* C13H9F2NO 257.22 -OCF2H, -CH2CN ~350–370 (extrapolated) ~1.35–1.40 N/A
1-(Difluoromethoxy)naphthalene-6-carboxylic acid C12H8F2O3 238.19 -OCF2H, -COOH 365.2±37.0 1.390±0.06 4.02±0.30
1-(Difluoromethyl)naphthalene-6-acetic acid C13H10F2O2 236.21 -CF2H, -CH2COOH N/A N/A ~2.5–3.5†
1-Methylnaphthalene C11H10 142.20 -CH3 244–245 1.025 N/A

*Extrapolated based on analog data; †Estimated based on acetic acid derivatives.

Substituent Effects on Physicochemical Properties

  • The acetonitrile group (-CH2CN) introduces polarity and hydrogen-bonding capacity, differing from the carboxylic acid’s strong acidity (-COOH) .
  • Boiling Point and Solubility : The acetonitrile derivative is expected to have a lower boiling point than the carboxylic acid analog (365.2°C) due to reduced hydrogen-bonding capacity. However, its polarity may improve solubility in polar aprotic solvents relative to methylnaphthalenes .

Research Findings and Data Gaps

  • Available Data : Physical properties (e.g., boiling point, density) for the carboxylic acid analog are well-predicted , while methylnaphthalenes have established toxicological profiles .
  • Critical Gaps : Direct experimental data on the target compound’s synthesis, toxicity, and environmental fate are absent. Its reactivity under physiological or environmental conditions remains speculative.

Biological Activity

1-(Difluoromethoxy)naphthalene-6-acetonitrile is an organic compound characterized by a difluoromethoxy group attached to a naphthalene ring, along with an acetonitrile functional group. Its unique structural features suggest potential applications in medicinal chemistry, particularly due to its enhanced reactivity and biological activity.

  • Molecular Formula : C12H8F2N
  • Molecular Weight : 233.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is influenced by its ability to interact with various biological targets. The difluoromethoxy group may enhance the compound's binding affinity to proteins or enzymes involved in critical cellular processes. This interaction can lead to inhibition or modulation of specific pathways, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth in various cancer models, including glioblastoma and other solid tumors .

Case Study: Tumor Xenograft Models
In a study involving female nude mice bearing subcutaneous xenografts, treatment with compounds structurally related to this compound resulted in significant tumor volume reduction compared to vehicle controls. Statistical analysis indicated effectiveness at dosages as low as 2 mg/kg .

Treatment GroupDosage (mg/kg)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)p-value
Vehicle Control-307500-
Compound A30307150<0.05
Compound C2283180<0.05

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with similar difluoromethoxy substitutions have been noted for their effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique combination of the difluoromethoxy and acetonitrile groups on the naphthalene ring is believed to contribute significantly to the biological activity of the compound. Comparative studies with related compounds highlight how variations in substituents affect biological efficacy.

Compound NameStructureUnique Features
2-(Difluoromethoxy)naphthalene-6-acetonitrileStructureSimilar difluoromethoxy group but different positional isomer
Naphthalene-6-acetonitrileStructureLacks fluorination; serves as a comparison for biological activity

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Difluoromethoxy)naphthalene-6-acetonitrile, and how can its structure be rigorously characterized?

Answer:
The synthesis typically involves introducing the difluoromethoxy group to a naphthalene scaffold followed by acetonitrile functionalization. For difluoromethoxy installation, methods such as nucleophilic substitution using difluoromethylating agents (e.g., ClCF2_2OAr intermediates) or coupling reactions with difluoromethoxy-containing precursors (e.g., 4-(difluoromethoxy)benzyl bromide analogs ) are applicable. Acetonitrile groups can be introduced via cyanation of aryl halides using catalysts like Pd/Cu .

Structural characterization requires 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry, as demonstrated in adamantane-naphthalene derivative studies . High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. For crystalline samples, X-ray diffraction resolves spatial arrangements.

Basic: Which analytical techniques are optimal for quantifying this compound in environmental matrices, and what validation parameters are critical?

Answer:
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred for trace detection in air, water, or soil . Calibration curves using deuterated internal standards (e.g., acetone-d6_6 derivatives ) improve accuracy. Key validation parameters include:

  • Limit of detection (LOD) : ≤ 0.1 µg/L for aqueous samples.
  • Recovery rates : 80–120% across spiked matrices.
  • Matrix effects : Assessed via comparative analysis of solvent vs. environmental extracts .

Environmental monitoring protocols from ATSDR’s framework (e.g., air/water/sediment partitioning studies ) should guide sampling design.

Advanced: How should researchers design in vivo studies to evaluate pulmonary toxicity, particularly when reconciling conflicting data on naphthalene derivatives?

Answer:
Controlled exposure studies must address risk of bias by:

  • Randomizing dose groups and concealing allocation to minimize selection bias .
  • Reporting all outcomes (e.g., respiratory histopathology, oxidative stress markers) per ATSDR’s inclusion criteria for systemic effects .

For conflicting results, conduct dose-response analyses across species (e.g., rodents vs. primates) and validate findings using in vitro models (e.g., human bronchial epithelial cells). Reference ATSDR’s toxicokinetic frameworks for interspecies extrapolation .

Advanced: What strategies resolve discrepancies in proposed metabolic pathways of difluoromethoxy-containing compounds across studies?

Answer:
Discrepancies often arise from species-specific metabolism or methodological variability . To address this:

Perform systematic literature reviews adhering to ATSDR’s criteria (peer-reviewed studies, non-English translations for critical data ).

Use isotopic labeling (e.g., 19^{19}F NMR) to track metabolic intermediates in hepatic microsomal assays .

Cross-validate with computational models (e.g., QSAR for cytochrome P450 interactions) .

Contradictory data should be analyzed for study design flaws (e.g., unblinded exposure assessments ) or confounding variables (e.g., coexposure to polycyclic aromatics ).

Advanced: How does the difluoromethoxy group influence the environmental persistence and degradation pathways of this compound compared to non-fluorinated analogs?

Answer:
The electron-withdrawing difluoromethoxy group reduces hydrolytic degradation but enhances photolytic stability. Key findings:

  • Hydrolysis : Slow in aqueous media (pH 7–9), with half-lives >30 days .
  • Photolysis : UV irradiation generates trifluoroacetate via C–O bond cleavage, as observed in related benzotriazoles .
  • Microbial degradation : Limited in anaerobic sediments; prioritize studies using OECD 308/309 guidelines .

Environmental fate models should integrate QSAR data for fluorinated aromatics and monitor degradation byproducts (e.g., fluorinated carboxylic acids) .

Advanced: What mechanistic insights explain the antimicrobial activity of structurally similar difluoromethoxy-acetonitrile compounds?

Answer:
The acetonitrile moiety acts as a bioisostere for carbonyl groups, enhancing target binding (e.g., enzyme active sites). For example:

  • Fungal CYP51 inhibition : Observed in diflumetorim analogs, where the difluoromethoxy group increases lipophilicity and membrane penetration .
  • Resistance mitigation : Fluorine’s electronegativity disrupts hydrogen-bonding networks in pathogen enzymes .

Validate mechanisms via crystallography (e.g., ligand-protein co-structures) and knockout assays (e.g., CRISPR-Cas9 in fungal models) .

Basic: What are the critical parameters for ensuring reproducibility in cytotoxicity assays involving this compound?

Answer:

  • Cell line selection : Use ATSDR-recommended models (e.g., HepG2 for hepatic toxicity ).
  • Dose standardization : Align with OECD TG 429 (0.1–100 µM range).
  • Control for solvent effects : Limit DMSO to ≤0.1% v/v .
  • Endpoint consistency : Measure ATP depletion (luminescence) and ROS generation (DCFH-DA assay) .

Advanced: How can computational chemistry optimize the design of this compound derivatives for enhanced target selectivity?

Answer:

  • Molecular docking : Screen against target libraries (e.g., kinase or GPCR databases) using software like AutoDock Vina.
  • ADMET prediction : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) .
  • Fluorine scan : Evaluate substituent effects on binding energy via DFT calculations .

Experimental validation requires SPR (surface plasmon resonance) for binding affinity and microscale thermophoresis (MST) for thermodynamic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.